(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid is a natural product found in Nothofagus dombeyi and Lawsonia inermis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18480060
InChI: InChI=1S/C32H50O5/c1-19(33)37-22-18-29(6)23(28(4,5)25(22)34)11-12-31(8)24(29)10-9-20-21-17-27(2,3)13-15-32(21,26(35)36)16-14-30(20,31)7/h9,21-25,34H,10-18H2,1-8H3,(H,35,36)/t21-,22+,23-,24+,25-,29-,30+,31+,32-/m0/s1
SMILES:
Molecular Formula: C32H50O5
Molecular Weight: 514.7 g/mol

(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid

CAS No.:

Cat. No.: VC18480060

Molecular Formula: C32H50O5

Molecular Weight: 514.7 g/mol

* For research use only. Not for human or veterinary use.

(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid -

Specification

Molecular Formula C32H50O5
Molecular Weight 514.7 g/mol
IUPAC Name (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-acetyloxy-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C32H50O5/c1-19(33)37-22-18-29(6)23(28(4,5)25(22)34)11-12-31(8)24(29)10-9-20-21-17-27(2,3)13-15-32(21,26(35)36)16-14-30(20,31)7/h9,21-25,34H,10-18H2,1-8H3,(H,35,36)/t21-,22+,23-,24+,25-,29-,30+,31+,32-/m0/s1
Standard InChI Key SLLMHUNWRZOHCM-PROZZQCMSA-N
Isomeric SMILES CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C([C@H]1O)(C)C)C
Canonical SMILES CC(=O)OC1CC2(C(CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C(C1O)(C)C)C

Introduction

Chemical Identity and Nomenclature

(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name:
(4a S,6a R,6a S,6b R,8a R,10 R,11 R,12a R,14b S)-11-acetyloxy-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid .

Key Identifiers:

PropertyValueSource
CAS Registry Number758718-51-3
Molecular FormulaC<sub>32</sub>H<sub>50</sub>O<sub>5</sub>
Molecular Weight514.7 g/mol
ChEMBL IDCHEMBL4534526

Synonyms:

  • 2-O-Acetylmaslinic acid

  • (4a S,6a R,6a S,6b R,8a R,10 R,11 R,12a R,14b S)-11-acetoxy-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid .

Structural Characteristics

The compound’s backbone derives from the oleanane triterpenoid skeleton, characterized by a pentacyclic structure with six isoprene units. Critical functional groups include:

  • Acetoxy group at position C2 (2alpha configuration)

  • Hydroxyl group at position C3 (3beta configuration)

  • Carboxylic acid at position C28 .

Stereochemical Configuration:

The molecule contains nine defined stereocenters, as indicated by its InChIKey SLLMHUNWRZOHCM-PROZZQCMSA-N . The spatial arrangement of these centers profoundly influences its biochemical interactions and stability.

SMILES Notation:

CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C([C@H]1O)(C)C)C .

Physicochemical Properties

Computed properties from PubChem provide insights into its behavior in biological and synthetic systems:

PropertyValueRelevance
XLogP3-AA7.1High lipophilicity, suggesting membrane affinity
Hydrogen Bond Donor Count2Capacity for polar interactions
Hydrogen Bond Acceptor Count5Solubility in aqueous environments
Topological Polar Surface Area83.8 ŲModerate permeability
Rotatable Bond Count3Conformational flexibility

The compound’s high XLogP3 value (7.1) indicates significant hydrophobicity, likely influencing its distribution in lipid-rich tissues .

Natural Occurrence and Biosynthesis

(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid has been isolated from:

  • Nothofagus dombeyi (Southern beech)

  • Lawsonia inermis (henna) .

Comparative Analysis with Analogous Triterpenoids

The oleanane family includes structurally related compounds with varying bioactivities:

CompoundFunctional GroupsBioactivity
Oleanolic AcidC3-OH, C28-COOHHepatoprotective, anti-inflammatory
Maslinic AcidC2-OH, C28-COOHAntidiabetic, antiparasitic
This CompoundC2-OAc, C3-OH, C28-COOHUndetermined (see Section 7)

The addition of an acetyl group at C2 in (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid may alter its pharmacokinetic profile compared to non-acetylated analogs .

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